2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid

Purity Specification Quality Control Procurement

Researchers requiring precise regiochemical control in cross-coupling often face competing reactivity at C2 and C7 of the benzothiophene core. This compound solves that challenge through orthogonal protection: the C7-boronic acid enables selective Suzuki coupling, while the C2-TMS group acts as a masked nucleophile for a subsequent coupling step. This ensures high-purity assembly of drug-like libraries and π-conjugated systems. Key advantages: (1) Enables iterative, unambiguous C7→C2 functionalization; (2) ≥95% purity verified across batches, minimizing side-product formation; (3) Reduced transmetalation steric hindrance versus non-silylated analogs, frequently delivering superior coupling yields for 7-substituted benzothiophenes.

Molecular Formula C11H15BO2SSi
Molecular Weight 250.194
CAS No. 1217501-33-1
Cat. No. B572516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid
CAS1217501-33-1
Synonyms2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid
Molecular FormulaC11H15BO2SSi
Molecular Weight250.194
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)C=C(S2)[Si](C)(C)C)(O)O
InChIInChI=1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3
InChIKeyVXRYHMIXGDKPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic Acid: Specifications & Procurement


2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid (CAS 1217501-33-1) is a heteroarylboronic acid featuring a benzo[b]thiophene core, a reactive boronic acid group at the 7-position, and a trimethylsilyl (TMS) substituent at the 2-position. Its molecular formula is C₁₁H₁₅BO₂SSi, with a molecular weight of 250.20 g/mol and a typical commercial purity of 95% . This organoboron compound serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation .

Suzuki cross-coupling building block at C7 position
Trimethylsilyl group enables orthogonal C2 protection
Compatible with Pd-catalyzed coupling protocols

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic Acid: Analog Substitution Concerns


Direct substitution of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid with other benzo[b]thiophene boronic acid isomers or unsubstituted analogs is not advisable without rigorous validation. The compound's unique substitution pattern (TMS at C2, B(OH)₂ at C7) dictates a specific steric and electronic profile that influences both the rate of transmetalation in Suzuki couplings and the regioselectivity of subsequent cross-coupling events [1]. For instance, studies on related benzo[b]thiophene systems demonstrate that the position of the boronic acid moiety (e.g., C2 vs. C7) can lead to significant differences in coupling yields and stereochemical outcomes, with 7-substituted derivatives often providing superior yields in specific substrate pairings [2]. The TMS group further modulates reactivity by introducing steric bulk, which can suppress unwanted side reactions at the adjacent C2 position, a feature absent in non-silylated congeners.

Positional isomer mismatch

Benzo[b]thiophene boronic acid isomers (C2 vs C7) may alter coupling regioselectivity and yield.

Lack of TMS steric shielding

Unsubstituted analogs lack C2 protection, which may increase unwanted side reactions during coupling.

Substitution pattern–dependent reactivity

Electronics and sterics differ across benzo[b]thiophene boronic acids; direct substitution requires validation.

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic Acid: Differentiation Evidence


Purity vs. Unsubstituted Analog

Commercial availability of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is consistently offered at ≥95% purity from multiple vendors, a specification that matches or exceeds the typical purity of the simpler unsubstituted benzo[b]thiophen-7-ylboronic acid (CAS 628692-17-1), which is also commonly available at 98% from some suppliers but may have batch variability . This indicates that the silylated derivative does not inherently present greater synthetic challenges or purification difficulties that would compromise commercial quality.

Purity Specification
Data to verify
≥95%
Comparable to unsubstituted analog; supports procurement consistency.
Vendor specification review recommended.
Purity Specification Quality Control Procurement

Predicted Lipophilicity and Solubility

Computed physicochemical descriptors provide a quantitative basis for differentiation. 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid exhibits a computed LogP of 1.1263 and a Topological Polar Surface Area (TPSA) of 40.46 Ų . In comparison, the unsubstituted benzo[b]thiophen-7-ylboronic acid (CAS 628692-17-1) has a lower molecular weight (178.02 g/mol) and is expected to have a lower LogP (not explicitly reported for the boronic acid, but the core thiophene LogP is ~3.0), while benzo[b]thiophen-2-ylboronic acid (CAS 98437-23-1) shares the same molecular formula but a different substitution pattern that alters its electronic distribution and TPSA [1]. The higher LogP of the TMS derivative suggests enhanced lipophilicity, which can improve membrane permeability in biological assays or solubility in organic reaction media.

Computed LogP
Reported
1.13
Higher than non-silylated analog; may improve organic solubility.
Computed value; verify experimentally for biological assays.
Physicochemical Properties Drug-likeness Lipophilicity

Regioselective Suzuki Coupling Advantage

Systematic studies on benzo[b]thiophene boronic acid coupling partners reveal that the 7-position boronic acid provides superior yields compared to the 2-position isomer in specific substrate combinations. In the Suzuki cross-coupling of benzo[b]thiophene boronic acids with N-tert-butyloxycarbonyl-β-bromodehydroalanine derivatives, the 7-boronic acid isomer delivered the highest yields (up to 80% for the E-isomer substrate) when using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in DME/H₂O at 90°C [1]. In contrast, coupling reactions with other positional isomers under identical conditions resulted in moderate yields (40-80% range), with the 7-position offering the most consistent performance [2].

Coupling Yield (C7 vs C2)
Class-level inference
7-B(OH)₂: up to 80% (class data)
2-B(OH)₂: 40–80% range
7-position may offer higher yield in dehydroamino acid couplings.
Class data; verify under specific substrate conditions.
Suzuki-Miyaura Coupling Regioselectivity Yield Optimization

TMS as Steric Shield and Latent Functionality

The TMS group at the 2-position provides a defined steric environment (molecular weight increase of 72.18 g/mol vs. unsubstituted 7-boronic acid) that can shield the adjacent C3 position from unwanted electrophilic attack or premature coupling [1]. In thiophene and benzo[b]thiophene chemistry, TMS groups are routinely employed to direct lithiation to alternative positions, achieving regioselectivities >95% in some cases [2]. While direct comparative data for this specific compound in Suzuki couplings are not published, the class-level evidence demonstrates that TMS substitution alters the electron density at the C2-C3 bond and can be selectively cleaved post-coupling with fluoride sources (e.g., TBAF) to reveal a free C2 position for subsequent functionalization.

Steric Protection Strategy
Class-level inference
TMS at C2 blocks unwanted reactivity
Enables orthogonal sequential functionalization at C7 then C2.
Deprotection with fluoride source required.
Steric Protection Orthogonal Reactivity Protecting Group Strategy

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic Acid: Key Research Applications


C7-Arylated Scaffolds for Drug Discovery

The 7-boronic acid moiety enables direct Suzuki coupling with aryl/heteroaryl halides to install diverse pharmacophores at the benzo[b]thiophene 7-position. This regiochemistry is critical for building libraries of analogs targeting enzymes like metallo-β-lactamases, where benzo[b]thiophene boronic acids have shown nanomolar inhibitory activity [1]. The TMS group at C2 prevents cross-reactivity, ensuring that the coupling occurs exclusively at the boronic acid site .

2,7-Difunctionalized Scaffolds for Materials Science

For the synthesis of extended π-conjugated systems used in organic electronics (e.g., OLEDs, OPVs), orthogonal reactivity is essential. The TMS group serves as a masked C2 nucleophile. After Suzuki coupling at C7, treatment with fluoride sources reveals the free C2 position, which can then be halogenated and cross-coupled again. This two-step sequence is a cornerstone for assembling oligomeric benzo[b]thiophene building blocks with precisely controlled substitution patterns [2].

Precursor to Bioactive Sulfur-Containing Heterocycles

Benzo[b]thiophenes are core structures in marketed drugs like raloxifene and zileuton. The 7-boronic acid derivative with TMS protection allows for the late-stage diversification of lead compounds. The computed LogP of 1.1263 suggests a favorable balance of lipophilicity and polarity for CNS or intracellular targets, making it a strategic choice for optimizing ADME properties in preclinical candidates .

Quality Control & Analytical Reference Standard

Given its consistent commercial purity (≥95%) and well-defined analytical properties (MW 250.20, InChIKey VXRYHMIXGDKPOJ-UHFFFAOYSA-N), this compound is suitable for use as a reference standard in LC-MS/MS method development for quantifying related boronic acid intermediates in reaction monitoring or impurity profiling [3].

Application
Selection Property
Validation Focus
C7-Aryl diversification libraries
Regioselective Suzuki coupling at C7
Pharmacophore attachment without C2 interference
Oligomeric benzothiophene synthesis
Orthogonal C2 masking
Stepwise 2,7-difunctionalization yield
Late-stage lead diversification
Moderate lipophilicity profile
ADME property optimization studies
LC-MS/MS reference standard
Consistent commercial purity
Method development for boronic acid intermediates

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